

# Application Notes and Protocols: HL403 for In Vivo Imaging

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For Researchers, Scientists, and Drug Development Professionals

## Introduction to HL403: A Novel Near-Infrared (NIR) Probe for Targeted In Vivo Imaging

**HL403** is a novel, highly specific near-infrared (NIR) fluorescent probe designed for the non-invasive imaging and tracking of tumor progression and therapeutic response in preclinical animal models. This probe is conjugated to a ligand that targets the Chemokine Receptor 4 (CXCR4), a G-protein coupled receptor that is overexpressed in a wide variety of solid tumors and is implicated in tumor metastasis and angiogenesis. The superior brightness and deep tissue penetration of the **HL403** fluorophore make it an ideal tool for dynamic, high-resolution visualization of tumor masses in vivo.[1][2][3]

The use of targeted fluorescent probes like **HL403** allows for the longitudinal study of tumor growth and the evaluation of drug efficacy by monitoring changes in tumor size and signal intensity over time.[4] This application note provides detailed protocols for in vivo and ex vivo imaging using **HL403**, alongside representative data and a discussion of the underlying signaling pathways.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **HL403** derived from preclinical studies in xenograft mouse models.



Table 1: Spectral and Pharmacokinetic Properties of HL403

Parameter	Value
Excitation Wavelength (Max)	780 nm
Emission Wavelength (Max)	810 nm
Molar Extinction Coefficient	~250,000 M <sup>-1</sup> cm <sup>-1</sup>
Quantum Yield	~0.15
Optimal Injection Route	Intravenous (IV)
Recommended Dose	10 nmol/mouse
Plasma Half-life	~ 2 hours
Time to Peak Tumor Signal	24 hours post-injection

Table 2: In Vivo Performance in a 4T1 Breast Cancer Xenograft Model

Tumor Signal Intensity (Arbitrary Units)	Tumor-to-Background Ratio (TBR)
1.2 x 10 <sup>8</sup>	1.5 ± 0.3
3.5 x 10 <sup>8</sup>	3.2 ± 0.5
5.8 x 10 <sup>8</sup>	5.1 ± 0.7
4.2 x 10 <sup>8</sup>	4.5 ± 0.6
2.1 x 10 <sup>8</sup>	$3.0 \pm 0.4$
	(Arbitrary Units)  1.2 × 10 <sup>8</sup> 3.5 × 10 <sup>8</sup> 5.8 × 10 <sup>8</sup> 4.2 × 10 <sup>8</sup>

Table 3: Ex Vivo Biodistribution Analysis (24 hours post-injection)

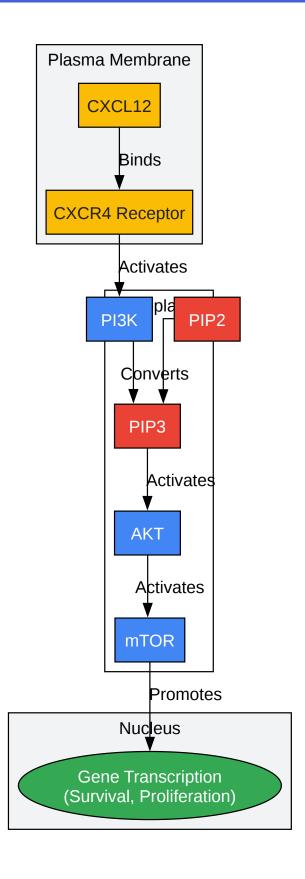


Organ	Mean Signal Intensity (Normalized to Muscle)
Tumor	8.5 ± 1.2
Liver	4.2 ± 0.8
Kidneys	6.8 ± 1.0
Spleen	2.1 ± 0.4
Lungs	1.5 ± 0.3
Heart	1.1 ± 0.2

## Signaling Pathway: CXCR4-Mediated Cell Survival

The target of **HL403**, the CXCR4 receptor, is a key component in signaling pathways that promote cancer cell survival, proliferation, and metastasis. Upon binding its ligand, CXCL12, CXCR4 activates several downstream pathways, including the PI3K/AKT/mTOR pathway. This pathway is crucial for inhibiting apoptosis and promoting cell growth, making it a critical target in cancer therapy.[5] The diagram below illustrates this signaling cascade.





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CXCR4 signaling through the PI3K/AKT/mTOR pathway.

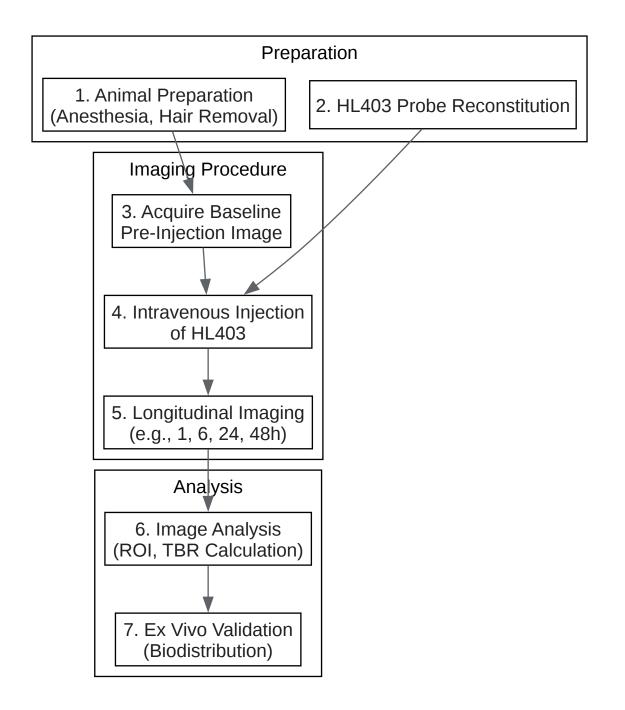


## **Experimental Protocols**

The following protocols provide a step-by-step guide for using **HL403** in preclinical imaging studies.

## **In Vivo Imaging Workflow**

The general workflow for an in vivo imaging experiment with **HL403** is outlined below.





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General experimental workflow for *in vivo* imaging with **HL403**.

## Detailed Protocol: In Vivo Imaging of Subcutaneous Tumors

This protocol is optimized for imaging subcutaneous xenograft tumors in mice.

#### Materials:

- HL403 probe
- Tumor-bearing mice (e.g., 4T1 xenografts)
- Sterile PBS (pH 7.4)
- Anesthesia (e.g., isoflurane)
- In vivo imaging system with appropriate NIR filters
- Insulin syringes (0.3 mL)

#### Procedure:

- Probe Preparation:
  - $\circ$  Reconstitute one vial of lyophilized **HL403** with 100  $\mu$ L of sterile PBS to create a 1 mM stock solution.
  - Vortex gently to ensure complete dissolution.
  - $\circ$  Dilute the stock solution in sterile PBS to a final injection concentration of 100  $\mu$ M (for a 100  $\mu$ L injection volume per mouse).
- Animal Preparation:
  - Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).



- Confirm proper anesthetization by lack of pedal reflex.
- Remove fur from the imaging area (tumor and surrounding region) using a depilatory cream or electric clippers to minimize light scattering and absorption.

#### · Imaging:

- Place the anesthetized mouse on the imaging stage of the in vivo imaging system.
- Acquire a pre-injection (baseline) fluorescence image using the appropriate NIR filter set (e.g., Excitation: 760 nm, Emission: 810 nm).
- $\circ$  Carefully inject 100  $\mu$ L of the 100  $\mu$ M **HL403** solution (10 nmol) into the tail vein (intravenous injection).
- Acquire post-injection images at desired time points (e.g., 5 min, 1h, 6h, 24h, 48h, 72h).
   Maintain the animal under anesthesia for the duration of each imaging session.

#### Data Analysis:

- Using the imaging system's software, draw Regions of Interest (ROIs) around the tumor and a contralateral, non-tumor muscle area (for background).
- Quantify the average fluorescence signal intensity (in arbitrary units or photons/sec/cm²/sr)
   for each ROI at each time point.
- Calculate the Tumor-to-Background Ratio (TBR) by dividing the mean tumor signal by the mean background signal.

### **Detailed Protocol: Ex Vivo Biodistribution Analysis**

This protocol is performed at the end of the in vivo study to validate signal localization.[4]

#### Materials:

- Mice from the in vivo imaging study
- Surgical tools (scissors, forceps)



- PBS
- Petri dishes
- In vivo imaging system

#### Procedure:

- Tissue Collection:
  - At the final imaging time point (typically 24 hours for peak signal), humanely euthanize the mouse according to institutional guidelines.
  - Immediately dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart, muscle).
  - Rinse the organs briefly in PBS to remove excess blood.
- Ex Vivo Imaging:
  - Arrange the collected organs and the tumor in a petri dish on a non-reflective black background.
  - Place the dish inside the imaging system and acquire a fluorescence image using the same settings as the in vivo acquisition.
- Data Analysis:
  - Draw ROIs around each organ and the tumor.
  - Quantify the average fluorescence signal intensity for each tissue.
  - Normalize the signal from all tissues to the signal from the muscle tissue to determine relative biodistribution.

## **Troubleshooting and Best Practices**



- High Background Signal: Ensure complete fur removal. Check for autofluorescence by imaging an untreated animal; some animal diets can increase background autofluorescence.
- Low Tumor Signal: Confirm tumor model expresses the target (CXCR4). Verify the injection was successful (intravenous) and not subcutaneous.
- Image Consistency: Maintain consistent animal positioning and imaging parameters across all sessions and all animals to ensure data is comparable.
- Probe Stability: Use reconstituted HL403 within 24 hours for optimal performance. Store the lyophilized probe at -20°C, protected from light.

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### References

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